Cas no 898773-59-6 ((2-chloro-4-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone)

(2-Chloro-4-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone is a fluorinated and chlorinated aromatic ketone derivative featuring a piperidinylmethyl substituent. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its bifunctional halogenated aromatic core and tertiary amine moiety, which may enhance reactivity and binding affinity in target molecules. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (piperidinyl) groups offers versatility in further functionalization, making it valuable for structure-activity relationship studies. Its well-defined structure ensures reproducibility in synthetic applications, while the piperidine ring may contribute to improved solubility and bioavailability in derived compounds. Suitable for controlled reactions under inert conditions.
(2-chloro-4-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone structure
898773-59-6 structure
商品名:(2-chloro-4-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
CAS番号:898773-59-6
MF:C19H19NOFCl
メガワット:331.81166
MDL:MFCD03842495
CID:1946801
PubChem ID:24725212

(2-chloro-4-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone 化学的及び物理的性質

名前と識別子

    • (2-chloro-4-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
    • 2-CHLORO-4-FLUORO-2'-PIPERIDIN-1-YLMETHYLBENZOPHENONE
    • CTK5G5325
    • AG-H-65418
    • KB-169700
    • 2-chloro-4-fluoro-2'-piperidinomethylbenzophenone
    • AKOS016020837
    • DTXSID50643608
    • 898773-59-6
    • (2-Chloro-4-fluorophenyl)[2-(1-piperidinylmethyl)phenyl]methanone
    • (2-Chloro-4-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
    • MFCD03842495
    • 2-Chloro-4-fluoro-2'-piperidinomethyl benzophenone
    • MDL: MFCD03842495
    • インチ: InChI=1S/C19H19ClFNO/c20-18-12-15(21)8-9-17(18)19(23)16-7-3-2-6-14(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2
    • InChIKey: GMUXAHGCQFFDFP-UHFFFAOYSA-N
    • ほほえんだ: C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)Cl

計算された属性

  • せいみつぶんしりょう: 331.11400
  • どういたいしつりょう: 331.1139201Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 399
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.7

じっけんとくせい

  • PSA: 20.31000
  • LogP: 4.63390

(2-chloro-4-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone セキュリティ情報

(2-chloro-4-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(2-chloro-4-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AH89456-2g
2-Chloro-4-fluoro-2'-piperidinomethyl benzophenone
898773-59-6 97%
2g
$1169.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658778-1g
(2-Chloro-4-fluorophenyl)(2-(piperidin-1-ylmethyl)phenyl)methanone
898773-59-6 98%
1g
¥6697.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658778-2g
(2-Chloro-4-fluorophenyl)(2-(piperidin-1-ylmethyl)phenyl)methanone
898773-59-6 98%
2g
¥12548.00 2024-04-26
Crysdot LLC
CD11023561-5g
2-Chloro-4-fluoro-2'-piperidinomethyl benzophenone
898773-59-6 95+%
5g
$1401 2024-07-19
abcr
AB365227-1 g
2-Chloro-4-fluoro-2'-piperidinomethyl benzophenone, 97%; .
898773-59-6 97%
1g
€932.90 2023-06-20
Fluorochem
205202-1g
2-Chloro-4-fluoro-2'-piperidinomethyl benzophenone
898773-59-6 97%
1g
£540.00 2022-03-01
Fluorochem
205202-5g
2-Chloro-4-fluoro-2'-piperidinomethyl benzophenone
898773-59-6 97%
5g
£2025.00 2022-03-01
abcr
AB365227-2g
2-Chloro-4-fluoro-2'-piperidinomethyl benzophenone, 97%; .
898773-59-6 97%
2g
€1677.00 2025-02-13
abcr
AB365227-1g
2-Chloro-4-fluoro-2'-piperidinomethyl benzophenone, 97%; .
898773-59-6 97%
1g
€932.90 2025-02-13
Ambeed
A235311-1g
2-Chloro-4-fluoro-2'-piperidinomethyl benzophenone
898773-59-6 95+%
1g
$437.0 2024-04-16

(2-chloro-4-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone 関連文献

(2-chloro-4-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanoneに関する追加情報

The Chemical Compound CAS No 898773-59-6: A Comprehensive Overview

The compound with CAS No 898773-59-6, commonly referred to as (2-chloro-4-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a 2-chloro-4-fluorophenyl group with a piperidin-1-ylmethyl-substituted phenyl group, connected via a ketone functional group. The molecule's intricate architecture makes it a subject of interest for researchers exploring novel synthetic methodologies and bioactive compounds.

Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, investigations into its biological activity have revealed promising results in modulating key cellular pathways associated with neurodegenerative diseases. The presence of the chlorine and fluorine substituents on the phenyl ring contributes to the molecule's lipophilicity, enhancing its ability to cross biological membranes and interact with target proteins. Additionally, the piperidine moiety introduces a degree of flexibility and hydrogen bonding capacity, further augmenting its pharmacokinetic properties.

The synthesis of (2-chloro-4-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone involves a multi-step process that typically begins with the preparation of the individual aromatic components. The coupling reaction between the chlorofluorophenyl ketone and the piperidinomethyl-substituted aryl group is often facilitated by catalytic systems such as palladium catalysts, which enable efficient cross-coupling under mild conditions. Researchers have also explored alternative synthetic routes, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination, to optimize the yield and purity of the final product.

In terms of applications, this compound has shown potential as a lead molecule in drug discovery programs targeting central nervous system disorders. Preclinical studies have demonstrated its ability to inhibit specific enzymes involved in amyloid-beta production, a hallmark of Alzheimer's disease. Furthermore, its structural versatility allows for further modification to enhance selectivity and reduce off-target effects, making it a valuable starting point for medicinal chemists.

From an analytical standpoint, the characterization of this compound relies on advanced spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide critical insights into its molecular conformation, stereochemistry, and stability under varying conditions. Recent advancements in computational chemistry have also enabled researchers to perform detailed molecular docking studies, elucidating the binding modes of this compound with its target proteins.

Looking ahead, ongoing research is focused on expanding the understanding of this compound's pharmacokinetics and toxicity profiles. Collaborative efforts between academic institutions and pharmaceutical companies are paving the way for its potential translation into clinical trials. The integration of artificial intelligence-driven tools in drug design is further accelerating the exploration of analogs with improved efficacy and safety profiles.

In conclusion, CAS No 898773-59-6 represents a significant advancement in modern organic chemistry, offering a wealth of opportunities for both fundamental research and applied drug development. Its unique structure, coupled with emerging insights from cutting-edge research methodologies, positions it as a key player in the quest for innovative therapeutic solutions.

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